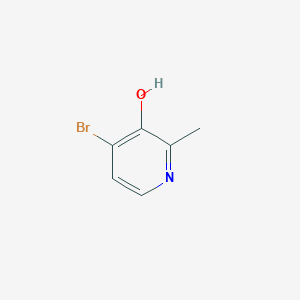![molecular formula C12H16O2 B11904766 2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol CAS No. 662139-08-4](/img/structure/B11904766.png)
2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol is an organic compound with the molecular formula C12H16O2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)acetone.
Reduction: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid
- (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid
- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide
Uniqueness
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways
Eigenschaften
CAS-Nummer |
662139-08-4 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethanol |
InChI |
InChI=1S/C12H16O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12-13H,3,5,7-9H2 |
InChI-Schlüssel |
ZFWHXSWANXWSPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


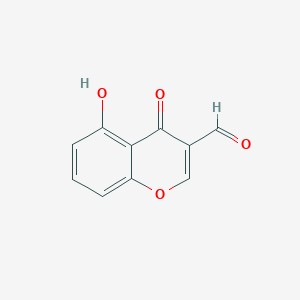
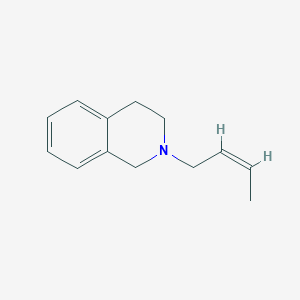
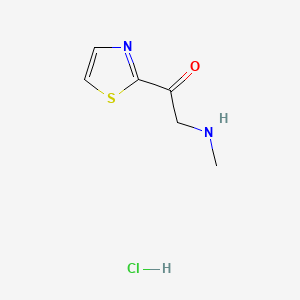

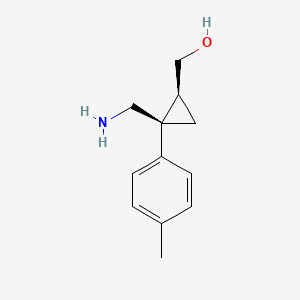
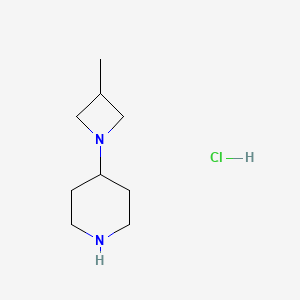


![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
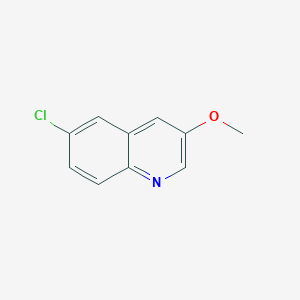
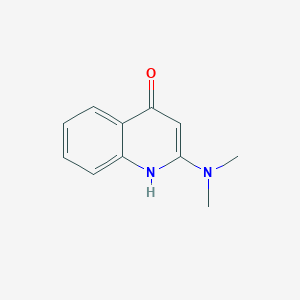
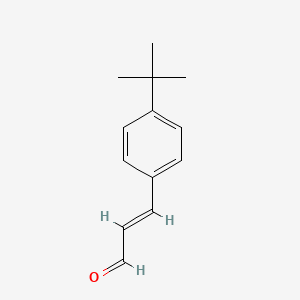
![6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11904762.png)
